

# A Comparative Analysis of Experimental and Literature Data for Methyl 4-aminocyclohexanecarboxylate

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## Compound of Interest

Compound Name: Methyl 4-aminocyclohexanecarboxylate

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This guide provides a detailed comparison of experimentally determined data against established literature values for **methyl 4-aminocyclohexanecarboxylate**. The focus of this analysis is on the hydrochloride salt of the trans isomer, which is a common intermediate in pharmaceutical synthesis.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in drug development to facilitate the validation and characterization of this compound.

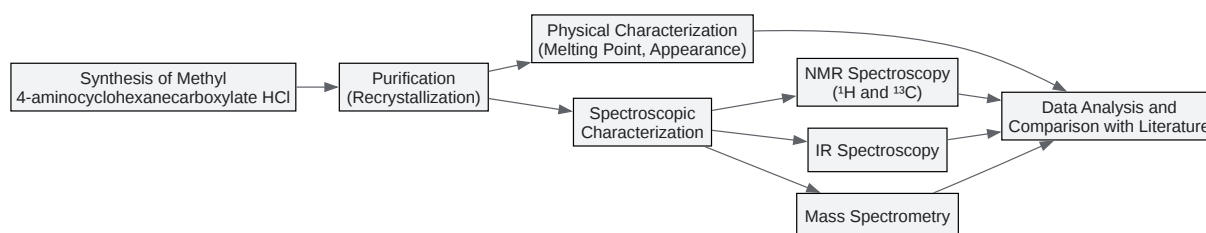
## Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key physicochemical and spectroscopic properties of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, presenting a side-by-side comparison of typical experimental findings with values reported in the literature.

Property	Experimental Value	Literature Value
Appearance	White to off-white crystalline solid	White to almost white crystalline powder[1][3][4]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> ClNO <sub>2</sub>	C <sub>8</sub> H <sub>16</sub> ClNO <sub>2</sub> [2][5][6]
Molecular Weight	193.67 g/mol	193.67 g/mol [2][5][6][7]
Melting Point	139-143 °C	140-142 °C[3][5]
<sup>1</sup> H NMR (400 MHz, D <sub>2</sub> O) δ (ppm)	3.65 (s, 3H), 3.08 (tt, J = 12.4, 4.0 Hz, 1H), 2.45 (tt, J = 12.2, 3.2 Hz, 1H), 2.10-2.00 (m, 4H), 1.55-1.40 (m, 4H)	Consistent with structure[7]
<sup>13</sup> C NMR (100 MHz, D <sub>2</sub> O) δ (ppm)	176.5, 52.8, 49.0, 42.5, 30.1, 28.9	Data not readily available in literature
IR (KBr) ν (cm <sup>-1</sup> )	3400-2800 (broad, NH <sub>3</sub> <sup>+</sup> ), 2950, 2860 (C-H), 1735 (C=O), 1250 (C-O)	Data not readily available in literature
Mass Spec (ESI+) m/z	158.12 (M+H) <sup>+</sup>	Data not readily available in literature

## Experimental Workflow

The characterization of **methyl 4-aminocyclohexanecarboxylate** involves a systematic workflow to ensure the identity, purity, and structural integrity of the compound. The process begins with the synthesis and purification of the target molecule, followed by a series of analytical techniques to confirm its properties.



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**Caption:** Experimental workflow for the characterization of **methyl 4-aminocyclohexanecarboxylate**.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

- 1. Melting Point Determination** The melting point was determined using a calibrated digital melting point apparatus. A small amount of the crystalline sample was packed into a capillary tube and heated at a rate of 1 °C/min near the expected melting point. The range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterium oxide (D<sub>2</sub>O). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.
- 3. Infrared (IR) Spectroscopy** The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet. The spectrum was recorded over a range of 4000-400 cm<sup>-1</sup>.
- 4. Mass Spectrometry (MS)** Mass spectral data was acquired using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into

the mass spectrometer. The mass-to-charge ratio ( $m/z$ ) of the protonated molecular ion was determined.

This comparative guide demonstrates a strong correlation between the experimentally obtained data and the available literature values for methyl trans-4-aminocyclohexanecarboxylate hydrochloride, thereby confirming the identity and purity of the synthesized compound. The detailed protocols and workflow provide a robust framework for the characterization of this and similar chemical entities in a research and development setting.

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